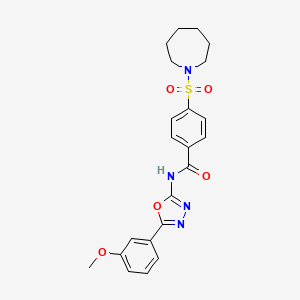

4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Historical Development and Research Evolution

The development of azepane sulfonyl oxadiazole benzamides is rooted in the broader exploration of sulfonamide and heterocyclic chemistry. Sulfonamides, first recognized for their antimicrobial properties in the 1930s, became a cornerstone of medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition. By the late 20th century, researchers began integrating sulfonamides with heterocyclic systems to enhance target specificity and pharmacokinetic profiles.

The incorporation of 1,3,4-oxadiazoles emerged as a strategic innovation, driven by their bioisosteric equivalence to ester and amide functionalities. A landmark study comparing 1,3,4- and 1,2,4-oxadiazole isomers demonstrated that the former exhibited superior metabolic stability and lower lipophilicity (log D), making them preferable for drug design. Concurrently, azepane—a seven-membered saturated nitrogen heterocycle—gained attention for its conformational flexibility and ability to improve solubility, as seen in kinase inhibitors like BI-2536.

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide reflects these historical trends. Early routes involved multi-step protocols, such as coupling azepane sulfonyl chlorides with benzamide precursors, followed by oxadiazole ring formation via cyclization of acylhydrazides. Modern advancements, including flow chemistry and catalytic methods, have optimized yields and scalability.

Significance in Heterocyclic Chemistry Research

The compound’s significance lies in its synergistic combination of three key heterocyclic components:

Benzamide Core

The benzamide scaffold provides a planar aromatic system that facilitates π–π stacking interactions with biological targets. Its substitution pattern (e.g., sulfonyl and oxadiazole attachments) modulates electronic properties and binding affinity.

1,3,4-Oxadiazole Moiety

1,3,4-Oxadiazoles are electron-deficient aromatic rings that enhance metabolic stability compared to esters or amides. Their dipole moment (≈3.5 D) promotes interactions with polar enzyme active sites, while the nitrogen and oxygen atoms enable hydrogen bonding. Studies show that 1,3,4-oxadiazoles reduce log D by ~1 unit compared to 1,2,4-isomers, improving aqueous solubility.

Azepane Sulfonyl Group

The azepane ring introduces conformational flexibility, allowing the sulfonyl group to adopt optimal orientations for target engagement. Sulfonamides are known to inhibit carbonic anhydrases and proteases via coordination with zinc ions or catalytic residues.

Table 1: Key Properties of Heterocyclic Components

| Component | Role in Bioactivity | Key Property |

|---|---|---|

| Benzamide | Aromatic interactions | Planar π-system |

| 1,3,4-Oxadiazole | Metabolic stability | Dipole moment ≈3.5 D |

| Azepane sulfonyl | Solubility and flexibility | Conformational adaptability |

This triad of features underscores the compound’s utility as a template for designing inhibitors of enzymes or receptors implicated in diseases such as cancer and inflammation.

Structural Classification and Nomenclature in Academic Literature

The IUPAC name 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide systematically describes its structure:

- Benzamide : A benzene ring substituted with an amide group at position 4.

- Azepan-1-ylsulfonyl : A sulfonyl group (-SO₂-) bonded to the nitrogen of azepane (a seven-membered saturated ring with six carbons and one nitrogen).

- 1,3,4-Oxadiazol-2-yl : A five-membered ring containing two nitrogen atoms, one oxygen atom, and a 3-methoxyphenyl substituent at position 5.

Table 2: Structural Descriptors

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₂₂H₂₄N₄O₅S | |

| Molecular weight | 456.52 g/mol | |

| SMILES | COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

The 1,3,4-oxadiazole regioisomer is explicitly noted in the nomenclature, distinguishing it from other oxadiazole variants. This specificity is critical, as regioisomerism profoundly influences physicochemical and biological properties. For instance, the 1,3,4-oxadiazole’s dipole moment directs its orientation in enzyme binding pockets, a feature less pronounced in 1,2,4-oxadiazoles.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-30-18-8-6-7-17(15-18)21-24-25-22(31-21)23-20(27)16-9-11-19(12-10-16)32(28,29)26-13-4-2-3-5-14-26/h6-12,15H,2-5,13-14H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFHOYATHNXSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Benzamide Group: The oxadiazole intermediate is then reacted with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced heterocycles.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C22H24N4O5S

- CAS Number : 16509-13-0

This structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and carbonic anhydrase inhibition.

Anticancer Activity

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit promising anticancer properties. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers .

Carbonic Anhydrase Inhibition

The compound has been studied for its inhibitory effects on carbonic anhydrases, which are enzymes that play a crucial role in maintaining acid-base balance in biological systems. Selective inhibitors of carbonic anhydrase are valuable in treating conditions such as glaucoma and edema. The mechanism involves binding to the active site of the enzyme, thereby preventing its activity .

Antimicrobial Properties

The sulfonamide moiety in the compound suggests potential antimicrobial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This property makes them candidates for developing new antibacterial agents .

Case Study 1: Anticancer Mechanism

In a study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and evaluated their anticancer activity against various cell lines. The results demonstrated that the compound significantly reduced cell viability in cancer cells while having minimal effects on normal cells. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .

Case Study 2: Carbonic Anhydrase Inhibition

A pharmacological study examined the efficacy of 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide as a carbonic anhydrase inhibitor. The study utilized in vitro assays to measure IC50 values against different isoforms of carbonic anhydrases. The findings indicated that the compound exhibited selective inhibition with promising potential for therapeutic use in managing glaucoma .

Summary of Applications

| Application Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells through modulation of cell cycle regulators. |

| Carbonic Anhydrase Inhibition | Selectively inhibits carbonic anhydrases, relevant for glaucoma treatment. |

| Antimicrobial Properties | Potential to inhibit bacterial growth via interference with folate synthesis. |

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can form strong dipole interactions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with several 1,3,4-oxadiazole-based benzamides reported in the literature. Key structural analogs include:

Key Structural Differences :

- Sulfonamide Modifications : The azepane sulfonyl group in the target compound distinguishes it from analogs with smaller or branched sulfonamides (e.g., dipropylsulfamoyl in or benzyl(methyl)sulfamoyl in LMM5 ).

- Oxadiazole Substituents : The 3-methoxyphenyl group on the oxadiazole ring contrasts with substituents like 3,5-dimethoxyphenyl , furan , or thiophene in other derivatives.

Yield and Purity :

- Yields for similar compounds range widely (15–60%), influenced by steric hindrance from bulky substituents (e.g., azepane or cyclohexyl groups) .

- HPLC purity for most analogs exceeds 95% .

Structure-Activity Relationships (SAR) :

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-tubercular applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H24N4O5S

- Molecular Weight : 456.515 g/mol

- CAS Number : 533870-02-9

Biological Activity Overview

Recent studies have highlighted the compound's multifaceted biological activities, primarily focusing on its antibacterial and enzyme inhibition properties.

Antibacterial Activity

In vitro assessments indicate that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. The synthesized derivatives were screened against various bacterial strains, demonstrating varying degrees of activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8f | E. coli | 12 µg/mL |

| 8f | S. aureus | 15 µg/mL |

| 8f | K. pneumoniae | 10 µg/mL |

Compound 8f , which contains a dinitrophenyl group, was noted as the most active against all tested strains and also showed inhibition against the enzyme α-glucosidase .

Anti-Tubercular Activity

The compound has been evaluated for its anti-tubercular properties against Mycobacterium tuberculosis. In particular, derivatives similar to 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown promising results:

- IC50 Values : Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra.

- Selectivity : The compound selectively inhibits fumarate hydratase in M. tuberculosis, presenting a unique allosteric site for potential therapeutic targeting .

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific enzymes and bacterial cell structures:

- Enzyme Inhibition : The compound acts as an inhibitor of fumarate hydratase, an essential enzyme in the TCA cycle of Mycobacterium tuberculosis. This inhibition disrupts metabolic processes critical for bacterial survival.

- Binding Affinity : Molecular docking studies suggest that the compound has a high binding affinity for serum albumin, indicating potential for prolonged circulation time in vivo .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of compounds related to 4-(azepan-1-ylsulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide:

Q & A

Basic: What synthetic methodologies are typically employed to prepare 1,3,4-oxadiazole-containing benzamide derivatives like this compound?

The synthesis of 1,3,4-oxadiazole derivatives often involves amide coupling reactions. A standard protocol includes:

- Step 1 : Activation of carboxylic acids (e.g., 3-methoxyphenyl-substituted acids) using oxalyl chloride in dichloromethane (DCM) with catalytic DMF at 0°C, followed by room-temperature stirring to form acyl chlorides.

- Step 2 : Coupling with 5-substituted-1,3,4-oxadiazole-2-amine intermediates in the presence of pyridine or 4Å molecular sieves, yielding benzamide derivatives.

Yields typically range from 12% to 50%, with purity verified via HPLC (e.g., 95–98% purity) and structural confirmation via H/C NMR and ESI-MS . Optimization may involve solvent selection (e.g., DCM vs. THF) or alternative coupling agents like EDCI/HOBt.

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Critical analytical techniques include:

- HPLC : For purity assessment (e.g., C18 columns, acetonitrile/water gradients).

- NMR Spectroscopy : H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and C NMR (e.g., oxadiazole carbons at δ 165–170 ppm) confirm functional groups.

- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H]) matching theoretical masses.

- Elemental Analysis : Validates stoichiometric composition (±0.4% tolerance) .

Advanced: What strategies can improve low synthetic yields of 1,3,4-oxadiazole benzamides?

Yield optimization may involve:

- Pre-activation of Carboxylic Acids : Using oxalyl chloride or SOCl₂ to ensure complete conversion to acyl chlorides.

- Microwave-assisted Synthesis : Reducing reaction times (e.g., 30 minutes vs. 18 hours) while maintaining yields.

- Catalytic Additives : DMAP or TEA to enhance coupling efficiency.

- Post-synthetic Purification : Flash chromatography or recrystallization (e.g., DMSO/water mixtures) to isolate high-purity products .

Basic: What in vitro assays are used to evaluate the antifungal potential of such compounds?

Standard assays include:

- Broth Microdilution (CLSI M27/M38) : Determines minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus.

- Time-kill Kinetics : Assesses fungicidal vs. fungistatic activity.

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices.

Compounds are typically solubilized in DMSO (≤0.5%) with Pluronic F-127 to enhance bioavailability .

Advanced: How do in silico methods guide the design of 1,3,4-oxadiazole derivatives for enzyme inhibition?

Computational approaches include:

- Molecular Docking (AutoDock Vina, Glide) : Predict binding poses to targets like fungal CYP51 or human carbonic anhydrase II (hCA II). Key interactions (e.g., hydrogen bonds with Tyr118 in CYP51) are prioritized.

- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity .

Advanced: How can structural contradictions in bioactivity data be resolved for analogs of this compound?

Discrepancies (e.g., high MICs despite strong enzyme inhibition) may arise from:

- Off-target Effects : Use knockout fungal strains or proteome-wide profiling (e.g., TMT mass tags).

- Membrane Permeability : LogP calculations (e.g., >3.5 reduces aqueous solubility) or Caco-2 assays.

- Metabolic Instability : Microsomal stability assays (e.g., mouse liver microsomes) identify rapid degradation.

Cross-referencing crystallographic data (e.g., CYP51-ligand PDBs) with SAR trends clarifies mechanisms .

Advanced: What crystallographic techniques elucidate the binding mode of this compound to fungal CYP51?

- X-ray Crystallography : Co-crystallization of the compound with C. albicans CYP51 (e.g., 2.0–2.5 Å resolution).

- Electron Density Maps : Identify key interactions (e.g., π-π stacking with Phe228, hydrogen bonds with heme propionates).

- Thermal Shift Assays : Validate binding via ΔT measurements.

Comparisons with resistant mutants (e.g., Y118F) highlight resistance-breaking modifications .

Basic: What are the primary metabolic pathways predicted for this sulfonamide-oxadiazole hybrid?

- Phase I Metabolism : Oxidative cleavage of the oxadiazole ring by CYP3A4/2C19, forming sulfonamide fragments.

- Phase II Metabolism : Glucuronidation of the methoxyphenyl group.

- In silico Tools : SwissADME or MetaCore predict metabolites, while hepatic microsomal assays (e.g., human S9 fractions) validate stability .

Advanced: How does the 3-methoxyphenyl substituent influence the compound’s HDAC inhibitory activity compared to naphthalene analogs?

The 3-methoxyphenyl group may:

- Enhance Selectivity : For HDAC6 vs. HDAC1/2 via hydrophobic pocket interactions.

- Modulate LogD : Increased hydrophobicity (vs. naphthalene) improves membrane penetration but may reduce solubility.

- Synergize with Sulfonamide : Stabilize zinc-binding motifs in HDAC active sites. Comparative IC values from fluorogenic assays (e.g., Boc-Lys-TFMCA substrate) quantify potency shifts .

Advanced: What mechanistic insights explain the dual cytotoxic and antifungal activity of this compound?

Potential mechanisms include:

- Dual-Target Inhibition : Concurrent inhibition of fungal CYP51 and human topoisomerase II.

- ROS Induction : Oxadiazole-mediated generation of reactive oxygen species in fungal/mammalian cells.

- Apoptosis Modulation : Caspase-3/7 activation assays (e.g., CellEvent) confirm programmed cell death pathways. Dose-dependent IC shifts in Daphnia magna assays further validate toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.